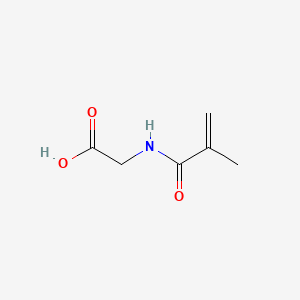

N-Methacryloylglycine

Description

BenchChem offers high-quality N-Methacryloylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methacryloylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Purity Synthesis and Purification of N-Methacryloylglycine (NMG) Monomer

Executive Summary

-Methacryloylglycine (NMG) is a functional vinyl monomer bridging the gap between synthetic methacrylates and biological amino acids.[1] Its dual functionality—a polymerizable methacrylate group and a carboxylic acid moiety—makes it a critical precursor for pH-responsive hydrogels, dental adhesives, and biomimetic drug delivery systems.[1]This guide provides a rigorous, field-validated protocol for the synthesis and purification of NMG.[1] Unlike generic preparations, this workflow emphasizes impurity rejection and polymerization control , ensuring pharmaceutical-grade purity (>98%) suitable for sensitive biological applications.[1]

Strategic Framework: Mechanism & Critical Parameters

The Schotten-Baumann Reaction

The synthesis relies on the Schotten-Baumann acylation of glycine with methacryloyl chloride under aqueous alkaline conditions.[1] Success depends on a delicate kinetic balance: the nucleophilic attack of the amine on the acyl chloride must outcompete the hydrolysis of the acyl chloride by water.[1]

Key Mechanistic Drivers:

-

pH Control (The "Sweet Spot"): Glycine (

) must be deprotonated ( -

Temperature Suppression: Maintaining

minimizes the rate of hydrolysis and prevents premature thermal polymerization of the methacrylate group.[1]

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic acyl substitution and the competing hydrolysis pathway.

Figure 1: Mechanistic pathway of N-Methacryloylglycine synthesis via Schotten-Baumann conditions.[1] Note the competitive hydrolysis pathway highlighted in red.

Materials & Safety

Reagents

| Reagent | Grade | Role | Notes |

| Glycine | >99% | Substrate | Amino acid backbone.[1][2] |

| Methacryloyl Chloride | >97% | Acylating Agent | Hazard: Lachrymator, corrosive.[1] Handle in fume hood. |

| Sodium Hydroxide (NaOH) | ACS Reagent | Base | Used as 4M or 5M solution.[1] |

| Hydrochloric Acid (HCl) | 6M | Acidifier | Protonates the salt to free acid for extraction.[1] |

| Ethyl Acetate (EtOAc) | HPLC Grade | Solvent | Extraction and crystallization. |

| 4-Methoxyphenol (MEHQ) | >99% | Inhibitor | Prevents polymerization during workup.[1] |

| Magnesium Sulfate | Anhydrous | Drying Agent | Removes water from organic phase.[1] |

Safety Critical

-

Methacryloyl Chloride: Reacts violently with water.[1] Dispense using dry glass syringes.

-

Exotherm: The neutralization of HCl generated during the reaction is exothermic.[1] Strict temperature monitoring is required to prevent "runaway" hydrolysis.[1]

Experimental Protocol

Phase 1: Synthesis (Schotten-Baumann)

Objective: Maximize conversion of glycine while minimizing hydrolysis.[1]

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, dissolve Glycine (0.5 mol, 37.5 g) in NaOH (0.5 mol in 150 mL water) .

-

Cooling: Immerse the flask in an ice/salt bath. Cool the solution to 0–2°C .

-

Simultaneous Addition:

-

Load Dropping Funnel A with Methacryloyl Chloride (0.55 mol, 57.5 g) (10% excess).[1]

-

Load Dropping Funnel B with NaOH (0.55 mol in 100 mL water) .[1]

-

Crucial Step: Add both reagents dropwise simultaneously over 60–90 minutes.[1] Adjust rates to maintain pH between 10–11 and temperature < 5°C .

-

Why: Simultaneous addition prevents the accumulation of unreacted acid chloride (which would hydrolyze) or excess base (which would hydrolyze the product).[1]

-

-

Post-Reaction: Stir for an additional 2 hours at room temperature to ensure complete reaction of the acid chloride.

Phase 2: Workup & Extraction

Objective: Isolate the NMG free acid from inorganic salts.

-

Washing: Wash the alkaline reaction mixture with diethyl ether (

mL) to remove non-polar impurities (e.g., methacrylic anhydride).[1] Discard the organic layer.[1] -

Acidification: Cool the aqueous layer back to 0°C. Carefully add 6M HCl dropwise until the pH reaches 2.0–2.5 .

-

Note: NMG (

) will precipitate or become extractable only when protonated.[1]

-

-

Extraction: Extract the acidic aqueous solution with Ethyl Acetate (

mL).[1]-

Inhibitor Addition: Add 10 mg of MEHQ to the combined organic extracts to prevent polymerization during evaporation.[1]

-

-

Drying: Dry the ethyl acetate phase over anhydrous

for 30 minutes. Filter.

Phase 3: Purification (Recrystallization)

Objective: Achieve >98% purity and remove trace methacrylic acid.[1]

-

Concentration: Concentrate the ethyl acetate filtrate under reduced pressure (Rotavap, bath < 40°C) until the volume is reduced to approx. 1/4 of the original volume. Crystals may begin to form.[1][2][3]

-

Crystallization:

-

Method A (Preferred): Add n-Hexane dropwise to the warm ethyl acetate concentrate until slight turbidity persists.[1] Cool slowly to room temperature, then to 4°C overnight.

-

Method B (Alternative): If the product oils out, re-dissolve in minimum hot water (approx 60°C) and cool to 4°C. (Note: Yield is typically lower with water due to high solubility).[1]

-

-

Filtration: Collect the white crystalline solid via vacuum filtration.[1] Wash with cold Hexane/EtOAc (9:1).[1]

-

Drying: Dry in a vacuum desiccator over

at room temperature.

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and purification of NMG.[1]

Characterization & Validation Standards

To ensure the protocol was successful, compare your product against these standard metrics.

Quantitative Data Table

| Property | Specification | Validation Method |

| Appearance | White crystalline powder | Visual Inspection |

| Yield | 45% – 60% | Gravimetric |

| Melting Point | 104 – 105.5°C | Capillary MP Apparatus |

| Purity | > 98% | HPLC or Acid-Base Titration |

| Solubility | Soluble in Water, Ethanol, DMSO | Solubility Test |

Spectroscopic Validation ( -NMR)

Solvent: DMSO-

-

1.85 ppm (s, 3H): Methyl group on methacrylate (

-

3.82 ppm (d, 2H): Methylene group of glycine (

- 5.36 ppm (s, 1H): Vinyl proton (cis to carbonyl).[1]

- 5.71 ppm (s, 1H): Vinyl proton (trans to carbonyl).[1]

-

8.25 ppm (t, 1H): Amide proton (

Key Quality Check: Absence of peaks at

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of acid chloride.[1] | Ensure temperature stays < 5°C. Check pH frequently; if pH > 12, hydrolysis accelerates.[1] |

| Oiling Out | Impurities or wet solvent.[1][4][5][6] | Ensure EtOAc is dry.[1] Use a seed crystal. Try scratching the glass to induce nucleation.[1] |

| Premature Polymerization | Lack of inhibitor / Heat.[1] | Ensure MEHQ is added before concentration.[1] Keep rotary evaporator bath < 40°C. |

| Product is Sticky | Residual solvent / Methacrylic acid.[1] | Recrystallize again from EtOAc/Hexane.[1] Ensure thorough vacuum drying.[1] |

References

-

PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com.[1] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 152645, N-Methacryloyl glycine."[1] PubChem. Available at: [Link][1]

-

University of Rochester. "Solvents for Recrystallization."[1] Department of Chemistry. Available at: [Link][1]

Sources

Solubility Profile and Solvent Selection for N-Methacryloylglycine (NMG)

The following technical guide provides an in-depth analysis of the solubility profile of N-Methacryloylglycine (NMG), structured for researchers in polymer chemistry and drug delivery.

Executive Summary

N-Methacryloylglycine (NMG), also known as N-methacryloyl glycine or 2-(methacrylamido)acetic acid (CAS: 23578-45-2), is a functional monomer bridging the gap between rigid acrylics and bioactive amino acids.[1] Its dual functionality—containing a polymerizable vinyl group and a hydrophilic carboxylic acid moiety—makes it a critical building block for pH-responsive hydrogels, dental adhesives, and biomimetic scaffolds.

Understanding the solubility landscape of NMG is not merely about dissolution; it is about controlling the ionization state of the molecule. As a Senior Application Scientist, I emphasize that NMG’s solubility is dynamic, governed heavily by pH and solvent polarity. This guide delineates the solvent systems required for synthesis, purification, and polymerization, providing a robust framework for experimental design.

Physicochemical Profile

Before addressing solvent compatibility, we must ground our understanding in the fundamental properties of the molecule. NMG is an amphiphilic molecule with a dominant polar character.

| Property | Value | Significance |

| Molecular Weight | 143.14 g/mol | Low MW allows rapid diffusion in hydrogel matrices. |

| Physical State | White Crystalline Solid | High lattice energy requires polar solvents to disrupt crystal packing. |

| Melting Point | 104–105.5 °C | Thermal stability allows for elevated temperature polymerization (e.g., 60–70°C). |

| pKa (Carboxyl) | ~3.56 (Predicted) | Critical: At pH > 4, NMG exists as a methacrylate anion (highly water-soluble). At pH < 3, it is protonated (organic soluble). |

| LogP | ~0.1 (Predicted) | Indicates borderline hydrophilicity; soluble in both water and polar organics. |

Solubility Landscape

The solubility of NMG is best categorized by solvent class and the resulting interaction mechanism. The data below synthesizes empirical extraction protocols and polymerization methodologies.

Table 1: Solubility of N-Methacryloylglycine in Common Solvents

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |

| Polar Protic | Water (pH > 7) | High | Deprotonation of -COOH forms a salt, maximizing ion-dipole interactions. | Aqueous solution polymerization (Hydrogels). |

| Water (pH < 3) | Moderate | Protonated form relies on H-bonding; solubility decreases but remains significant. | Acidic precipitation/crystallization. | |

| Methanol / Ethanol | High | Strong H-bonding with amide and carboxyl groups disrupts crystal lattice. | Solvent casting; Co-solvent formulations. | |

| Polar Aprotic | DMSO / DMF | Very High | High dielectric constant and dipole moment solvate the polar amide backbone effectively. | NMR analysis; Solution polymerization of hydrophobic copolymers. |

| Polar Organic | Ethyl Acetate | Soluble | Solvates the non-ionized (protonated) form. | Primary Extraction Solvent: Used to extract NMG from acidified aqueous synthesis media. |

| Acetone | Soluble | Dipole-dipole interactions; good solvent for resin formulation. | Dental adhesive primers. | |

| Non-Polar | Hexane / Toluene | Insoluble | Lack of H-bonding donors/acceptors prevents solvation of the polar NMG molecule. | Precipitation: Used to crash out NMG polymers or purify the monomer. |

| Diethyl Ether | Sparingly Soluble | Weak polarity is insufficient to overcome the crystal lattice energy. | Washing impurities during purification. |

Mechanistic Deep Dive: The pH Switch

The most common error in handling NMG is neglecting the pH effect.

-

In Synthesis: We synthesize NMG in basic water (NaOH) where it is a soluble salt. We then drop the pH to ~3.0 (below pKa). This shifts the equilibrium to the protonated acid form, which becomes less soluble in water and highly soluble in Ethyl Acetate , allowing for efficient extraction.

-

In Dental Adhesives: NMG is often dissolved in water/ethanol mixtures. The carboxylic acid group is essential here as it chelates with Calcium (

) in hydroxyapatite, creating a chemical bond with the tooth structure.

Visualization: Solubility & Workflow Logic

Diagram 1: The pH-Dependent Solubility Switch

This diagram illustrates the critical phase transfer mechanism utilized in NMG purification.

Caption: The "Solubility Switch": Acidification converts water-soluble NMG salts into organic-soluble acid forms, enabling purification via Ethyl Acetate extraction.[2]

Diagram 2: Experimental Workflow for Solubility Determination

A self-validating protocol for determining precise solubility limits.

Caption: Standardized workflow for quantitative solubility determination. Gravimetric analysis is sufficient for organic solvents; HPLC is preferred for aqueous buffers.

Experimental Protocols

Protocol A: Purification via Differential Solubility

Use this protocol to isolate pure NMG monomer from crude reaction mixtures.

-

Dissolution: Dissolve crude reaction product in alkaline water (pH 9-10) using NaOH. NMG is now in its salt form.

-

Washing: Wash this aqueous solution with Diethyl Ether. Rationale: Impurities (non-polar byproducts) dissolve in ether; NMG salt stays in water.

-

Acidification: Cool the aqueous layer to 0-5°C and acidify dropwise with concentrated HCl to pH 2.5–3.0.

-

Extraction: Extract the acidic aqueous layer 3x with Ethyl Acetate . NMG partitions into the organic phase.

-

Drying: Dry the Ethyl Acetate layer over Anhydrous Magnesium Sulfate (

).[3] -

Isolation: Evaporate the solvent to yield NMG crystals.

Protocol B: Solvent Selection for Polymerization

-

For Hydrogels: Use Phosphate Buffered Saline (PBS) or pure water.

-

Note: If copolymerizing with hydrophobic monomers, add 10-20% Ethanol or DMSO to maintain homogeneity.

-

-

For Dental Resins: Use Ethanol/Water or Acetone .

-

Rationale: These solvents wet the dentin surface effectively and evaporate quickly after application, leaving the polymerizable monomer behind.

-

References

-

PrepChem.Synthesis of N-Methacryloylglycine.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 152645, N-Methacryloyl glycine. (Physicochemical properties, CAS 23578-45-2).[1][4]

-

ChemicalBook.N-Methacryloylglycine Properties and Suppliers.

-

U.S. Patent 4694103A.Method of preparing N-acryloyl-alpha-amino acids. (Detailed industrial protocols for synthesis and solvent handling of acryloyl amino acids).

Sources

A Comprehensive Technical Guide to the Thermal Properties of N-Methacryloylglycine Polymers

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of N-Methacryloylglycine Polymers

N-Methacryloylglycine (NMAG) polymers and their derivatives are emerging as a significant class of biocompatible and functional materials with broad applications in drug delivery, tissue engineering, and diagnostics. Their unique combination of a methacrylate backbone and a pendant amino acid moiety imparts them with tunable properties, including thermoresponsiveness. A thorough understanding of their thermal behavior is paramount for predicting their performance, ensuring stability during manufacturing and storage, and designing novel materials with tailored functionalities. This guide provides an in-depth exploration of the thermal properties of NMAG-based polymers, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for advanced biomaterials.

The Significance of Thermal Properties in Polymer Science and Biomedical Applications

The thermal properties of a polymer dictate its behavior in response to temperature changes, influencing its physical state, mechanical strength, and degradation profile. For biomedical applications, these properties are not merely academic; they are critical determinants of a material's suitability and performance in vivo and in vitro. Key thermal parameters include the glass transition temperature (Tg), melting temperature (Tm) for crystalline polymers, and the thermal decomposition profile.

The glass transition temperature (Tg) marks the reversible transition in amorphous materials from a hard, rigid, "glassy" state to a more flexible, "rubbery" state. This transition is not a true phase change but rather a change in the mobility of the polymer chains. Below Tg, the polymer is brittle, while above Tg, it exhibits greater flexibility and is more susceptible to deformation. For drug delivery systems, the Tg can influence drug loading efficiency, release kinetics, and the mechanical integrity of the device.

Thermal decomposition refers to the chemical degradation of a polymer at elevated temperatures. Understanding the onset and progression of thermal degradation is crucial for determining the processing window of a polymer and its long-term stability. Thermogravimetric analysis (TGA) is the primary technique used to characterize this process, providing information on the temperatures at which weight loss occurs and the overall thermal stability of the material.

Characterizing the Thermal Properties of N-Methacryloylglycine Polymers: Core Methodologies

The two cornerstone techniques for elucidating the thermal properties of polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information that, when combined, offer a comprehensive thermal profile of the material.

Differential Scanning Calorimetry (DSC): Unveiling Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as the glass transition, melting, and crystallization.

-

Sample Preparation:

-

Ensure the polymer sample is thoroughly dried to remove any residual solvent or water, which can interfere with the measurement. Lyophilization followed by vacuum drying is a recommended procedure for hydrogel samples.

-

Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan is used as the reference.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a low temperature, for example, -50 °C.

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature above the expected transitions but below the decomposition temperature.

-

Hold the sample at the high temperature for a few minutes to erase any previous thermal history.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first. The glass transition temperature is typically determined from the second heating scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

-

Melting and crystallization events will appear as endothermic and exothermic peaks, respectively.

-

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

-

Sample Preparation:

-

Ensure the polymer sample is dry.

-

Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

-

-

Instrument Setup and Measurement:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or oxygen) depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 or 20 °C/min.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

-

Key parameters to report include the onset decomposition temperature (the temperature at which significant weight loss begins), the temperatures of maximum decomposition rates, and the percentage of residual mass at the end of the experiment.

-

Thermal Properties of Poly(N-Methacryloylglycine) and its Derivatives: A Data-Driven Discussion

Direct experimental data on the thermal properties of poly(N-Methacryloylglycine) (PNMAG) homopolymers is limited in publicly available literature. However, by examining analogous polymer systems, we can make informed predictions and understand the key factors influencing their thermal behavior.

Glass Transition Temperature (Tg)

The Tg of a polymer is influenced by several factors, including chain flexibility, intermolecular forces, and the bulkiness of the side groups. For PNMAG, the presence of the glycine moiety with its potential for hydrogen bonding is expected to play a significant role.

-

Influence of Molecular Structure: The amide and carboxylic acid groups in the N-methacryloylglycine monomeric unit can participate in hydrogen bonding, which restricts chain mobility and would be expected to lead to a relatively high Tg compared to simple poly(alkyl methacrylates). For comparison, the Tg of poly(methacrylic acid) is around 185 °C, while that of poly(N-isopropylacrylamide) is in the range of 85-130 °C. It is reasonable to hypothesize that the Tg of PNMAG would fall within this range.

-

Effect of Copolymerization: Copolymerization is a powerful tool to tune the Tg of a polymer system. The Tg of a random copolymer can often be predicted by the Fox equation:

1/Tg = w₁/Tg₁ + w₂/Tg₂

where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers. For example, copolymerizing NMAG with a monomer that has a lower Tg, such as a long-chain alkyl acrylate, would be expected to decrease the overall Tg of the copolymer.

-

Impact of Crosslinking: Crosslinking introduces covalent bonds between polymer chains, forming a three-dimensional network. This significantly restricts chain mobility and leads to an increase in the glass transition temperature. In highly crosslinked systems, the glass transition may become very broad or even undetectable by DSC.

| Polymer System (Analogous) | Glass Transition Temperature (Tg, °C) | Reference |

| Poly(methacrylic acid) | ~185 | |

| Poly(N-isopropylacrylamide) | 85-130 | |

| Poly(acrylamide) | ~165 |

Table 1: Glass transition temperatures of analogous polymer systems. This data provides a comparative context for estimating the likely Tg of poly(N-Methacryloylglycine).

Thermal Decomposition

The thermal stability of PNMAG is expected to be influenced by the degradation pathways of both the methacrylate backbone and the pendant glycine groups.

-

Decomposition Mechanism: The thermal degradation of polymethacrylates typically proceeds through a combination of chain scission and depolymerization to the monomer. The presence of the amide and carboxylic acid groups in PNMAG may introduce additional degradation pathways, such as decarboxylation and the formation of cyclic structures.

-

TGA Profile of Analogous Systems: TGA of similar hydrogels often shows an initial weight loss at temperatures below 150 °C, corresponding to the loss of bound and unbound water. The main polymer decomposition for many acrylic and methacrylic polymers occurs in the range of 200-500 °C. For instance, poly(methacrylic acid) shows significant decomposition starting around 200 °C.

| Polymer System (Analogous) | Onset Decomposition Temp. (°C) | Main Decomposition Range (°C) | Reference |

| Poly(methacrylic acid) | ~200 | 200-450 | [1] |

| Poly(N-vinyl-2-pyrrolidone) | ~350 | 350-500 | [1] |

Table 2: Thermal decomposition data for analogous polymer systems. This data suggests that poly(N-Methacryloylglycine) is likely to exhibit multi-stage decomposition with an onset temperature influenced by its specific chemical structure.

Thermoresponsive Behavior of N-Methacryloylglycine Polymers

A key feature of many N-substituted acrylamide and methacrylamide polymers is their thermoresponsive behavior in aqueous solutions, exhibiting either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).

-

UCST Behavior: Research on poly(N-methylacryloyl glycinamide) (PNMAGA), a close analog of PNMAG, has shown that it exhibits UCST behavior in water. This means the polymer is soluble in water at higher temperatures and becomes insoluble, forming a hydrogel, upon cooling. This behavior is attributed to the formation of intra- and intermolecular hydrogen bonds between the amide groups at lower temperatures. The presence of the extra methyl group in PNMAGA, compared to its acrylamide counterpart, facilitates dissolution in water. It is highly probable that PNMAG and its copolymers will also exhibit this interesting thermoresponsive property.

Conclusion and Future Outlook

The thermal properties of N-Methacryloylglycine polymers are integral to their design and application in the biomedical field. While direct, comprehensive data for PNMAG homopolymers is still emerging, a strong understanding of their thermal behavior can be gained through the analysis of analogous polymer systems and the application of fundamental polymer science principles. The methodologies of DSC and TGA provide a robust framework for characterizing the glass transition, thermal stability, and other thermal phenomena of these promising materials. The likely thermoresponsive nature of PNMAG polymers opens up exciting possibilities for the development of "smart" biomaterials for controlled drug delivery and regenerative medicine. Future research should focus on the systematic synthesis and thermal characterization of a range of PNMAG homopolymers and copolymers to build a comprehensive database of their thermal properties and to further elucidate the structure-property relationships that govern their behavior.

References

- Beaudoin, G., Herrero, A., Pellerin, C., & Zhu, X. X. (2015). Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation. The Journal of Physical Chemistry B, 119(18), 5844–5851.

- Kar, S., & Ray, A. R. (2006). Thermal behaviour of poly(methacrylic acid)/poly(N-vinyl-2-pyrrolidone) complexes. Journal of Thermal Analysis and Calorimetry, 86(3), 739–744.

Sources

Biocompatibility and cytotoxicity of N-Methacryloylglycine.

An In-Depth Technical Guide for Drug Development and Biomaterials Research

Executive Summary

N-Methacryloylglycine (NMG) (CAS: 23578-45-2) represents a critical class of functional monomers that bridge the gap between synthetic polymer chemistry and biological relevance. Unlike standard acrylates used in industrial applications, NMG incorporates a glycine amino acid moiety, conferring unique hydrophilicity, pH-sensitivity, and improved biocompatibility profiles.

This guide provides a rigorous technical analysis of NMG’s safety profile. It moves beyond generic safety data sheets to explore the mechanistic basis of its cytotoxicity , its metabolic fate, and the precise experimental protocols required to validate its use in high-stakes applications like dental adhesives, hydrogel scaffolds, and drug delivery systems (e.g., HPMA copolymers).

Chemical Identity & Physicochemical Basis[1][2][3]

To understand the toxicity of NMG, one must first understand its structure and synthesis. The molecule consists of a polymerizable methacrylate group linked to a glycine amino acid.

Structural Significance

-

Methacrylate Group: Provides the "handle" for radical polymerization (curing). This is the primary source of potential toxicity in its unpolymerized monomeric form due to reactivity with cellular thiols.

-

Glycine Moiety: Increases hydrophilicity and provides a carboxylic acid group (

). This acidity is vital for dental applications (etching enamel) and pH-responsive hydrogels but also influences cellular uptake and membrane interaction.

Synthesis & Purity

Toxicity in NMG samples often stems from impurities (e.g., residual methacryloyl chloride) rather than the NMG itself. A self-validating synthesis protocol is essential for reproducible biocompatibility data.

Protocol: High-Purity Synthesis of NMG

-

Reagents: Glycine (1 mol), Methacryloyl Chloride (1 mol), NaOH (2 mol), Water.

-

Reaction: Schotten-Baumann reaction conditions.[1]

-

Critical Control Point: Temperature must be maintained < 5°C to prevent hydrolysis of the acid chloride and premature polymerization.

Figure 1: Synthesis pathway emphasizing purification steps to minimize toxic byproducts.

Cytotoxicity Profile & Mechanisms[4][5]

Unlike hydrophobic monomers (e.g., Bis-GMA) that disrupt cell membranes, NMG's toxicity is primarily metabolic and dose-dependent.

Comparative Cytotoxicity

NMG generally exhibits a higher

| Monomer | Molecular Weight | LogP (Hydrophobicity) | Primary Toxicity Mechanism | Estimated Toxicity (Relative) |

| NMG | 143.14 g/mol | ~0.1 (Low) | pH stress, weak ROS generation | Low |

| HEMA | 130.14 g/mol | 0.47 | Glutathione depletion, ROS | Moderate |

| TEGDMA | 286.32 g/mol | 1.60 | Membrane disruption, severe ROS | High |

| Bis-GMA | 512.60 g/mol | 4.09 | Membrane disruption, Apoptosis | Very High |

Mechanism of Action: The ROS Pathway

The primary mechanism of cytotoxicity for methacryloyl-derivatives is the depletion of intracellular glutathione (GSH) and the subsequent accumulation of Reactive Oxygen Species (ROS).

-

Cellular Uptake: Unpolymerized NMG monomers diffuse into the cytosol.

-

Michael Addition: The methacrylate double bond can react with the thiol (-SH) groups of Glutathione.

-

Oxidative Stress: Depleted GSH levels prevent the neutralization of ROS.

-

Apoptosis: ROS accumulation triggers mitochondrial damage, releasing Cytochrome C and activating Caspase-3.

Figure 2: The Reactive Oxygen Species (ROS) cascade mechanism leading to cytotoxicity.

Experimental Protocols for Biocompatibility Assessment

To generate authoritative data, researchers must use standardized protocols (ISO 10993-5) tailored for acidic monomers.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the metabolic activity of cells (e.g., L929 fibroblasts or HGF-1 gingival fibroblasts) exposed to NMG leachates.

Reagents:

-

Cell Line: L929 Mouse Fibroblasts (Standard ISO model).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

-

Controls:

-

Negative Control: Polyethylene extract (Non-toxic).

-

Positive Control:[3] 0.1% SDS or ZDEC Polyurethane (Toxic).

-

Step-by-Step Workflow:

-

Sample Preparation: Sterilize NMG powder or polymerized discs (UV sterilized). Elute in culture medium (DMEM) for 24 hours at 37°C.

-

Seeding: Seed L929 cells at

cells/well in a 96-well plate. Incubate for 24h to allow attachment. -

Exposure: Replace medium with NMG eluates (serial dilutions: 100%, 50%, 25%, 12.5%). Incubate for 24h.

-

Assay: Add MTT solution (0.5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation:

.

Advanced Assessment: Hemocompatibility

For applications involving blood contact (e.g., injectable hydrogels), a hemolysis assay is required.

-

Threshold: < 5% hemolysis is considered non-hemolytic (ASTM F756).

-

Observation: NMG is typically non-hemolytic due to its zwitterionic character at physiological pH, which mimics the red blood cell membrane surface charge.

Applications & Safety Context

Dental Adhesives

In dental materials, NMG is often used as a primer. Its carboxylic acid group etches the hydroxyapatite of the tooth, while the methacrylate group bonds to the resin.

-

Safety Advantage: Unlike phosphoric acid etching (which is washed away), NMG is a "self-etch" monomer that is polymerized in situ.

-

Risk: Incomplete polymerization leads to monomer leaching. The

for pulp cells is critical here. Clinical techniques must ensure high conversion rates (sufficient light curing) to minimize leaching.

Drug Delivery (HPMA Copolymers)

NMG is frequently copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) to create drug carriers.

-

Role: The glycine linker allows for lysosomal degradation.

-

Biocompatibility: These copolymers are non-immunogenic and non-toxic, demonstrating that NMG residues, when bound in a polymer chain, are biologically inert.

References

-

Synthesis & Properties

-

PrepChem. "Synthesis of N-Methacryloylglycine." Available at: [Link]

-

-

General Methacrylate Cytotoxicity

-

Dental Material Safety

- NMG in Drug Delivery: Kopeček, J., et al. (2000). "HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action." European Journal of Pharmaceutics and Biopharmaceutics.

-

Chemical Data

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Targeting of Multidrug-Resistant Human Ovarian Carcinoma Cells With Anti-P-Glycoprotein Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity of Composite Material – South Africa Dentist [southafricadentist.com]

- 7. Toxicity and allergies due to the use of acrylic resins in the practice of dentistry: is there a risk? | International Journal of Current Research [journalcra.com]

- 8. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methacryloylglycine (MAG): A Versatile Monomer for Advanced Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Methacryloylglycine (MAG), a functionalized amino acid derivative, has emerged as a highly versatile monomer in the design and synthesis of advanced biomaterials. Its inherent biocompatibility, tunable degradability, and pH-responsive nature make it an exemplary candidate for a wide array of biomedical applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of MAG-based biomaterials, with a particular focus on hydrogels for drug delivery and tissue engineering, as well as its utility in dental composites. Detailed experimental protocols, quantitative data analysis, and mechanistic insights are provided to equip researchers with the practical knowledge required to innovate in this exciting field.

Introduction: The Scientific Rationale for N-Methacryloylglycine in Biomaterials

The quest for ideal biomaterials is a central theme in regenerative medicine and drug delivery. Such materials must not only be biocompatible and non-toxic but should also possess tunable physical and chemical properties to mimic the native extracellular matrix (ECM) and respond to physiological cues. N-Methacryloylglycine (MAG) stands out as a monomer that elegantly addresses these requirements.

Structurally, MAG combines a polymerizable methacryloyl group with the biocompatible amino acid, glycine. This unique amalgamation imparts several advantageous characteristics:

-

Inherent Biocompatibility: The glycine moiety is a fundamental building block of proteins, ensuring that MAG and its polymeric derivatives are well-tolerated by biological systems.

-

pH-Responsiveness: The carboxylic acid group of glycine provides a handle for pH-dependent swelling and drug release, a critical feature for targeted drug delivery to specific tissues or cellular compartments.

-

Tunable Mechanical Properties: Through copolymerization with various monomers and crosslinkers, the mechanical properties of MAG-based hydrogels can be precisely tailored to match the requirements of different tissues, from soft neural tissue to more rigid cartilage.

-

Biodegradability: The amide bond in the MAG structure can be susceptible to enzymatic or hydrolytic degradation, allowing for the design of resorbable scaffolds that are gradually replaced by new tissue.

This guide will delve into the practical aspects of harnessing these properties for the development of cutting-edge biomaterials.

Synthesis and Characterization of N-Methacryloylglycine

The synthesis of MAG is a straightforward process, typically involving the acylation of glycine with methacryloyl chloride under alkaline conditions. A representative protocol is detailed below.

Experimental Protocol: Synthesis of N-Methacryloylglycine

Materials:

-

Glycine

-

Sodium hydroxide (NaOH)

-

Methacryloyl chloride

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Dissolve 75 g (1 mol) of glycine in 500 ml of a 40 g/L (1 mol) sodium hydroxide solution in an ice bath to maintain a temperature below 5°C.[1]

-

Simultaneously, add 105 g (1 mol) of methacryloyl chloride and a solution of 40 g (1 mol) of sodium hydroxide in 150 ml of water to the glycine solution. Maintain the temperature below 5°C throughout the addition.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional three hours.[1]

-

Acidify the clear solution to a pH of 3.0 with 1N HCl.[1]

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield crystalline N-Methacryloylglycine.

Characterization: The synthesized MAG can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and melting point determination for purity assessment.

N-Methacryloylglycine Hydrogels: The Workhorse of MAG-Based Biomaterials

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water.[2] MAG is an excellent monomer for hydrogel synthesis due to its hydrophilicity and the presence of a polymerizable double bond.

Polymerization of MAG to Form Hydrogels

MAG can be homopolymerized or copolymerized with other monomers using various polymerization techniques, most commonly free-radical polymerization.

Diagram: Free-Radical Polymerization of N-Methacryloylglycine

Caption: Schematic of free-radical polymerization of MAG.

Mechanical Properties of MAG Hydrogels

The mechanical properties of hydrogels are critical for their application, as they must withstand the physiological forces of the target tissue.[3] These properties can be tuned by altering the polymer concentration, the crosslinking density, and by copolymerizing MAG with other monomers.

Table 1: Representative Mechanical Properties of Hydrogels

| Hydrogel Composition | Compressive Strength (MPa) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Reference |

| P(AMPS-co-AM) double network | 37.80 | - | - | [4] |

| RSF/HPAAm double network | 122 | 1.17 | - | [5] |

| PEGDA/CS/CW | - | - | 0.08 - 0.25 | [6] |

| Diepoxy-PEG and polyamines | 0.763 - 1.129 | - | 0.373 - 0.492 | [7] |

Note: This table provides a range of mechanical properties for different types of hydrogels to illustrate the achievable values. Specific values for MAG-only hydrogels would depend on the precise formulation.

Applications in Drug Delivery

The pH-sensitive nature of MAG makes its hydrogels excellent candidates for controlled drug delivery systems. The carboxylic acid groups on the glycine moiety are protonated at low pH, leading to a collapsed hydrogel state. As the pH increases to physiological levels, these groups deprotonate, causing electrostatic repulsion and swelling of the hydrogel, which in turn facilitates the release of an encapsulated drug.[8][9]

Diagram: pH-Responsive Drug Release from a MAG Hydrogel

Caption: Mechanism of pH-triggered drug release.

Experimental Protocol: In Vitro Drug Release Study

Materials:

-

Drug-loaded MAG hydrogel

-

Phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid at pH 2.1

-

Shaking incubator

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Place a known weight of the drug-loaded hydrogel into a vial.

-

Add a defined volume of the release medium (e.g., 10 mL of PBS at pH 7.4).

-

Incubate the vial in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[10]

-

Analyze the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).[10][11]

-

Calculate the cumulative percentage of drug released over time.

Table 2: Example Drug Release Kinetics Data

| Time (hours) | Cumulative Release (%) - pH 2.1 | Cumulative Release (%) - pH 7.4 |

| 1 | 5.2 ± 0.8 | 15.7 ± 1.2 |

| 2 | 8.1 ± 1.1 | 28.4 ± 2.5 |

| 4 | 12.5 ± 1.5 | 45.9 ± 3.1 |

| 8 | 18.3 ± 2.0 | 68.2 ± 4.0 |

| 12 | 22.7 ± 2.3 | 85.1 ± 4.5 |

| 24 | 28.9 ± 2.8 | 95.3 ± 3.8 |

Note: This is illustrative data. Actual release profiles will vary depending on the hydrogel formulation and the encapsulated drug.

Applications in Tissue Engineering

MAG-based hydrogels can serve as excellent scaffolds for 3D cell culture and tissue engineering. Their biocompatibility and tunable properties allow them to mimic the natural ECM, providing a supportive environment for cell adhesion, proliferation, and differentiation.

Experimental Protocol: 3D Cell Culture in MAG Hydrogel Scaffolds

Materials:

-

Sterile MAG hydrogel precursor solution

-

Photoinitiator (if using photopolymerization)

-

Cell suspension in culture medium

-

Sterile cell culture plates

Procedure:

-

Prepare the sterile MAG hydrogel precursor solution.

-

Mix the cell suspension with the precursor solution at the desired cell density.

-

Dispense the cell-hydrogel mixture into the wells of a cell culture plate.

-

Induce polymerization (e.g., by exposure to UV light if a photoinitiator is used).

-

After gelation, add cell culture medium to the wells.

-

Culture the cells in a standard cell culture incubator, changing the medium regularly.

-

Cell viability and proliferation can be assessed using standard assays such as the MTT or Live/Dead assay.

Diagram: Workflow for 3D Cell Culture in a MAG Hydrogel

Caption: Step-by-step workflow for 3D cell culture.

Dental Applications of N-Methacryloylglycine

In dentistry, MAG and its derivatives are utilized in adhesive compositions and composites. The carboxylic acid group can interact with the calcium ions in tooth enamel and dentin, promoting adhesion. The polymerizable methacrylate group allows it to be incorporated into the resin matrix of dental restoratives.[12][13]

Formulation of a MAG-Based Dental Adhesive Primer

A typical dental adhesive primer containing a MAG derivative might include the following components:

-

Adhesion-promoting monomer: A derivative of MAG.

-

Other polymerizable monomers: Such as 2-hydroxyethyl methacrylate (HEMA).[14]

-

Polymerization accelerator: To initiate the curing process.[14]

-

Solvent: Such as acetone or ethanol, to ensure proper wetting and infiltration into the tooth structure.[14]

Biocompatibility and In Vivo Considerations

The biocompatibility of any material intended for biomedical applications is of paramount importance.[15] In vitro biocompatibility of MAG-based materials can be assessed using cytotoxicity assays with relevant cell lines. In vivo studies in animal models are then necessary to evaluate the tissue response, inflammation, and overall safety of the material.[16][17][18][19]

Conclusion and Future Perspectives

N-Methacryloylglycine is a powerful and versatile monomer for the creation of a wide range of biomaterials. Its inherent biocompatibility, pH-sensitivity, and tunable properties make it a valuable tool for researchers in drug delivery, tissue engineering, and dentistry. Future research will likely focus on the development of more complex MAG-based copolymers and interpenetrating polymer networks with even more sophisticated functionalities, further expanding the horizon of its biomedical applications.

References

-

Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. PMC. [Link]

-

N-Methacryloyl glycine | C6H9NO3 | CID 152645. PubChem. [Link]

-

A Practical Guide to Hydrogels for Cell Culture. PMC. [Link]

-

Biocompatibility of MPC: In vivo evaluation for clinical application. ResearchGate. [Link]

-

Drug release behavior from the hydrogels in (a) pH 2.1 and (b) 7.4. ResearchGate. [Link]

-

Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. MDPI. [Link]

-

Mechanical properties of the hydrogel. (A) Compressive stress-strain... ResearchGate. [Link]

- US20060069181A1 - Dental adhesive composition.

-

Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. PMC. [Link]

-

Biocompatibility Testing of Polymers: In Vivo Implantation Studies. PubMed. [Link]

-

Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. IEEE Xplore. [Link]

-

A Guide to Synthetic Hydrogels for 3D Cell Culture. Corning. [Link]

-

In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. MDPI. [Link]

-

Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. PubMed. [Link]

-

Chemical Composition of Dental Adhesives. Scribd. [Link]

-

Compression Properties of Hydrogels Synthesized from Diepoxy-terminated Poly(ethylene glycol)s and Aliphatic Polyamines. Materiale Plastice. [Link]

-

using hydrogel crosslinking chemistry to tune release of micro. DSpace@MIT. [Link]

-

Determination of Dental Adhesive Composition throughout Solvent Drying and Polymerization Using ATR–FTIR Spectroscopy. MDPI. [Link]

-

pH-Dependent Swelling and Solute Diffusion Characteristics of Poly(Hydroxyethyl Methacrylate???CO???Methacrylie Acid) Hydrogels. ResearchGate. [Link]

-

Modulation of Methacrylated Hyaluronic Acid Hydrogels Enables Their Use as 3D Cultured Model. ResearchGate. [Link]

-

In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances (RSC Publishing). [Link]

-

(PDF) Drug release from hydrogel matrices. ResearchGate. [Link]

-

Biocompatibility testing of polymers: in vitro studies with in vivo correlation. PubMed. [Link]

-

Novel pH-sensitive hydrogels with adjustable swelling kinetics. PubMed. [Link]

- WO1994000096A1 - Dental adhesive primer composition and dentin conditioning primer composition.

-

Preparation and Properties of Double Network Hydrogel with High Compressive Strength. MDPI. [Link]

-

Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. NIH. [Link]

-

Technology platform for facile handling of 3D hydrogel cell culture scaffolds. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060069181A1 - Dental adhesive composition - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 8. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. WO1994000096A1 - Dental adhesive primer composition and dentin conditioning primer composition - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 19. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Thermoresponsive Dynamics of N-Methacryloylglycine (NMG) Architectures

A Framework for Dual-Stimuli Responsive Drug Delivery Systems

Introduction: The Physicochemical Core

Beyond PNIPAM: The Case for UCST Systems In the landscape of smart polymers, Poly(N-isopropylacrylamide) (PNIPAM) has long dominated as the standard for Lower Critical Solution Temperature (LCST) behavior—polymers that precipitate upon heating. However, for specific drug delivery applications requiring hyperthermia-triggered release or sol-to-gel tissue scaffolding , the inverse behavior is required: Upper Critical Solution Temperature (UCST) .

Poly(N-methacryloylglycine) (PNMG) and its derivatives represent a sophisticated class of "smart" polyelectrolytes. Unlike non-ionic UCST polymers (e.g., poly(N-acryloylglycinamide)) which rely solely on amide-amide hydrogen bonding, PNMG introduces a pH-dependent switch via its pendant carboxyl group.

The Mechanistic Duality:

-

pH-Responsiveness: At physiological pH (7.4), the carboxyl groups are deprotonated (

), resulting in electrostatic repulsion and high water solubility. -

Thermo-Responsiveness (UCST): In acidic microenvironments (pH <

), the carboxyl groups protonate. This activates strong intermolecular hydrogen bonding (dimerization of carboxyls and amide interactions). The polymer creates a physical cross-linked network (insoluble/gel) that only dissociates (solubilizes) upon heating above its transition temperature (

This duality allows for the engineering of nanocarriers that remain stable in the blood but "lock" or "release" payloads in response to the acidic tumor microenvironment (TME) or external thermal triggers.

Precision Synthesis & Structural Control[1]

To achieve reproducible phase transition temperatures, polydispersity (

Monomer Synthesis: The Schotten-Baumann Protocol

Objective: Synthesis of N-methacryloylglycine (NMG) monomer.

Reagents: Glycine, Methacryloyl chloride, NaOH, HCl (for acidification).[1]

Protocol:

-

Dissolution: Dissolve Glycine (1.0 eq) in 4M NaOH (1.0 eq) at 0°C.

-

Acylation: Dropwise addition of Methacryloyl chloride (1.1 eq) while simultaneously adding 4M NaOH to maintain pH > 10. Critical: Exothermic reaction; keep T < 5°C to prevent hydrolysis.

-

Acidification: After 3h stirring, acidify to pH 2.0 using concentrated HCl. The product precipitates or is extracted with ethyl acetate.[1]

-

Purification: Recrystallization from water/ethanol.

Polymerization: RAFT Methodology

Objective: Synthesis of well-defined PNMG homopolymer.

Reagents:

-

Monomer: NMG

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – Selected for compatibility with methacrylates.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Ethanol or 1,4-Dioxane.

The Workflow:

Figure 1: RAFT polymerization workflow for PNMG synthesis ensuring low polydispersity.

Thermoresponsive Behavior Analysis

The "Zipper Effect" describes the cooperative hydrogen bonding that drives the UCST behavior of PNMG. Unlike PNIPAM (where entropy dominates), PNMG solubility is enthalpy-driven.

The Phase Diagram

The transition temperature (

-

pH: The primary lever. As pH decreases, protonation increases, raising

. -

Molecular Weight (Mw): Higher Mw increases

due to increased chain entanglement and aggregate stability. -

Copolymer Composition: Copolymerization with hydrophobic monomers (e.g., Butyl methacrylate) increases

; hydrophilic monomers (e.g., Acrylamide) decrease

Data Summary: Factors Influencing

| Variable | Change | Effect on UCST ( | Mechanistic Rationale |

| pH | Decrease ( | Increases ( | Protonation of COOH enables H-bonding (dimerization). |

| Ionic Strength | Increase (Salt) | Decreases ( | Screening of residual charges; disruption of H-bond network (Hofmeister effect). |

| Polymer Conc. | Increase | Increases ( | Higher probability of inter-chain collisions and aggregation. |

| Hydrophobicity | Methyl vs H (NMG vs NAG) | Increases ( | Methyl group (NMG) adds steric bulk and hydrophobicity compared to NAG. |

Experimental Protocols for Validation

To validate the thermoresponsive nature, two complementary techniques must be employed: Turbidimetry (optical) and DSC (calorimetric).

Protocol A: Turbidimetry (Cloud Point Determination)

This measures the macroscopic phase separation.

-

Preparation: Prepare 1.0 wt% PNMG solutions in buffers ranging from pH 2.0 to 7.4.

-

Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set wavelength to 500 nm (or 600 nm to avoid UV absorption).

-

Ramp:

-

Cooling Run: Start at 80°C (soluble state) and cool to 5°C at 1°C/min.

-

Heating Run: Heat from 5°C to 80°C at 1°C/min.

-

-

Analysis:

-

(Cloud Point): The temperature at 50% transmittance during cooling (Sol

-

(Clearing Point): The temperature at 50% transmittance during heating (Gel

-

Note: Hysteresis between

and

-

(Cloud Point): The temperature at 50% transmittance during cooling (Sol

Protocol B: Differential Scanning Calorimetry (DSC)

This measures the enthalpy of the hydrogen bond dissociation.

-

Sample: Load 50 µL of polymer solution (high concentration, ~5-10 wt%) into hermetically sealed aluminum pans.

-

Reference: Pure buffer solution.

-

Cycle: Heat/Cool from 5°C to 90°C at 5°C/min.

-

Output: An endothermic peak upon heating indicates the breaking of hydrogen bonds (dissolution). The peak maximum is taken as the transition temperature.

Application: The "Smart" Drug Delivery Switch

The most potent application of PNMG in drug development is the Hyperthermia-Triggered Micelle . By copolymerizing NMG with a permanent hydrophobic block, one can create micelles with a PNMG shell (or core, depending on design) that responds to the acidic TME and external heat.

Scenario: A PNMG-based micelle carrying a chemotherapeutic agent enters a tumor (pH 6.5).

-

Circulation (pH 7.4): PNMG is deprotonated/soluble. Micelle is stable.

-

Tumor Accumulation (pH < 6.5): Partial protonation may cause shell collapse/aggregation (retention).

-

Trigger (Hyperthermia): Local heating (e.g., NIR laser, Ultrasound) raises temp >

. -

Release: The collapsed PNMG chains undergo a globule-to-coil transition (UCST behavior), disrupting the micelle structure and dumping the payload.

Figure 2: Mechanism of action for a pH/Temperature dual-responsive PNMG nanocarrier.

References

-

Seuring, J., & Agarwal, S. (2012).[2] Polymers with Upper Critical Solution Temperature in Aqueous Solution.[2][3][4][5] Macromolecular Rapid Communications. Link

-

Liu, F., Seuring, J., & Agarwal, S. (2015).[6] Controlled Synthesis of UCST-Type Polymers by RAFT Polymerization. Macromolecular Chemistry and Physics. Link

-

Bauri, K., et al. (2013). pH- and Thermo-responsive Behavior of Poly(N-methacryloylglycine). Polymer.[7][2][3][5][6][8][9][10] Link

-

Glatzel, S., et al. (2010). Well-defined Poly(N-acryloylglycinamide) with Tunable UCST. Macromolecules. Link

-

NIST Chemistry WebBook. (2025).[11] N-Methacryloylglycine Spectral Data. National Institute of Standards and Technology.[11] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Approaches in the Design and Applications of UCST Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 6. researchgate.net [researchgate.net]

- 7. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Secure Verification [technorep.tmf.bg.ac.rs]

- 10. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Methacryloylglycine, TMS derivative [webbook.nist.gov]

pH-responsive characteristics of N-Methacryloylglycine hydrogels.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

N-Methacryloylglycine (NMG) hydrogels represent a specialized class of "smart" biomaterials governed by the ionization state of the pendant carboxylic acid group derived from glycine. Unlike generic poly(acrylic acid) systems, NMG hydrogels incorporate an amino acid moiety, enhancing biocompatibility and offering precise pH-tunability around a pKa of ~3.5. This guide provides an in-depth technical analysis of the synthesis, mechanistic swelling behavior, and validation protocols for NMG hydrogels, specifically designed for applications in enteric drug delivery and targeted release systems.

Fundamental Chemistry & Mechanism

The core functionality of NMG hydrogels lies in the acid-base equilibrium of the carboxylic acid (-COOH) group on the glycine side chain.

-

Monomer Identity: N-Methacryloylglycine (NMG) is a conjugate of methacrylic acid and glycine.

-

The pKa Factor: The pKa of the carboxyl group in NMG is approximately 3.5 . This value is the critical "switch" point for the material.

-

pH < pKa (e.g., pH 1.2): The carboxyl groups are protonated (-COOH). Hydrogen bonding dominates (intra- and intermolecular). The chain conformation is collapsed (hydrophobic state).

-

pH > pKa (e.g., pH 7.4): The carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between anionic carboxylates forces the polymer chains apart, leading to massive water uptake (hydrophilic state).

-

Visualization: pH-Responsive Switching Mechanism

The following diagram illustrates the molecular transition triggering the macroscopic swelling.

Figure 1: Mechanistic pathway of pH-induced phase transition in NMG hydrogels.

Synthesis & Fabrication Protocols

To ensure reproducibility, we employ a two-step workflow: first synthesizing the NMG monomer, then polymerizing it into a crosslinked hydrogel network.

Phase 1: Monomer Synthesis (Schotten-Baumann Reaction)

This step conjugates glycine with methacryloyl chloride.

Reagents:

Protocol:

-

Dissolution: Dissolve 1 mol Glycine in 40g NaOH solution (aq) at 0°C (ice bath).

-

Acylation: Dropwise add 1 mol Methacryloyl Chloride while simultaneously adding a second portion of NaOH to maintain alkalinity. Critical: Keep temperature < 5°C to prevent hydrolysis of the chloride.

-

Reaction: Stir for 3 hours allowing the mixture to reach room temperature.

-

Isolation: Acidify with 1N HCl to pH 3.0. Extract with ethyl acetate.[1]

-

Purification: Dry organic layer over MgSO₄, evaporate solvent. Recrystallize (Melting Point target: 104°C).

Phase 2: Hydrogel Crosslinking (Free Radical Polymerization)

Reagents:

-

Monomer: NMG (from Phase 1)

-

Crosslinker: N,N'-Methylenebisacrylamide (NMBA)

-

Initiator: Potassium Persulfate (KPS) or APS

-

Solvent: Deionized Water[4]

Protocol:

-

Preparation: Dissolve NMG (1.0 g) in 10 mL deionized water.

-

Crosslinking: Add NMBA (1-3 mol% relative to monomer). Note: Higher NMBA = stiffer gel, lower swelling.

-

Initiation: Purge solution with Nitrogen (N₂) for 15 mins to remove oxygen (oxygen inhibits radicals). Add KPS (1 wt%).

-

Polymerization: Inject solution into glass molds or capillaries. Incubate at 60°C for 24 hours.

-

Washing: Remove hydrogel, cut into discs, and immerse in distilled water for 48 hours (changing water daily) to remove unreacted monomers.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway from raw reagents to crosslinked hydrogel.

Characterization & Data Analysis

A. Swelling Ratio (SR) Measurement

The defining characteristic of NMG hydrogels is the equilibrium swelling ratio.

Protocol:

-

Dry hydrogel samples to constant weight (

). -

Immerse in buffer solutions of varying pH (e.g., pH 1.2, 5.0, 7.4) at 37°C.[5][6]

-

At set intervals, remove sample, blot excess surface water, and weigh (

). -

Formula:

Expected Data Profile:

| Parameter | Acidic Medium (pH 1.2) | Neutral/Basic Medium (pH 7.4) |

| State | Collapsed / Shrunken | Swollen / Expanded |

| Dominant Force | Hydrogen Bonding | Electrostatic Repulsion |

| Swelling Ratio | Low (< 200%) | High (> 1000%) |

| Drug Release | Minimal (Retained) | Rapid (Released) |

B. FTIR Validation

To confirm the chemical structure, look for these spectral markers:

-

1700-1720 cm⁻¹: C=O stretching of the carboxylic acid (protonated).

-

1640-1660 cm⁻¹: Amide I band (C=O of the amide linkage).

-

1540-1560 cm⁻¹: Amide II band (N-H bending).

-

Shift Observation: Upon neutralization (pH > pKa), the COOH peak (1700 cm⁻¹) diminishes and asymmetric COO⁻ stretching appears around 1550-1610 cm⁻¹.

Applications in Drug Delivery

The NMG hydrogel acts as an enteric delivery vehicle .

-

Oral Ingestion: In the stomach (pH 1.2), the hydrogel is protonated and collapsed. This protects acid-sensitive peptide drugs (e.g., Insulin) from gastric degradation.

-

Intestinal Transit: As the gel enters the duodenum (pH ~6.0) and jejunum (pH 7.4), the pH exceeds the pKa (3.5).

-

Release Trigger: The polymer ionizes, swells significantly, and increases mesh size, allowing the entrapped drug to diffuse out.

Expert Insight: For precise control, copolymerize NMG with neutral monomers (like HEMA) to adjust the hydrophobicity and fine-tune the swelling kinetics, preventing "dose dumping" immediately upon pH change.

References

-

Synthesis of N-Methacryloylglycine. PrepChem. (Methodology for Schotten-Baumann synthesis of amino acid monomers).

-

The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. PubMed. (Establishes pKa of NMG at approx 3.5 and ionization behavior).

-

Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks. MDPI. (Comparative mechanism for carboxylic acid-based pH-responsive swelling).

-

pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. PMC - NIH. (General principles of pH-dependent drug delivery systems).

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

N-Methacryloylglycine: The Molecular Bridge in Biomaterials

Executive Summary

N-Methacryloylglycine (N-MAG) , also known as N-methacryloyl glycine or NMgly (CAS: 23578-45-2), represents a pivotal class of functional monomers designed to bridge the gap between biological substrates and synthetic polymers.[1][2][3] Historically significant in the evolution of dental adhesives , N-MAG facilitated the transition from aggressive "etch-and-rinse" techniques to "self-etching" primers by combining mild acidity with polymerizable reactivity. Today, its utility extends into smart hydrogels and drug delivery systems , where its pH-sensitivity and biocompatibility are leveraged for controlled release therapeutics.

Part 1: Chemical Architecture & Synthesis

The Bifunctional Design

N-MAG is an amino acid derivative monomer.[1] Its efficacy stems from its dual-function structure:

-

Methacrylate Group (Head): A hydrophobic, polymerizable vinyl group that crosslinks with resin matrices (e.g., Bis-GMA, TEGDMA).

-

Glycine Backbone (Linker): Provides a short, stable spacer.

-

Carboxylic Acid (Tail): A hydrophilic, acidic moiety (pKa ~3.56) capable of:

-

Decalcifying hydroxyapatite (HAp).

-

Ionic bonding with Calcium (

). -

Hydrogen bonding with collagen amide groups.

-

Synthesis Protocol (Schotten-Baumann Reaction)

The synthesis of N-MAG is a classic application of the Schotten-Baumann reaction, utilizing an aqueous basic environment to acylate glycine with methacryloyl chloride.

Reagents:

-

Glycine (

) -

Methacryloyl Chloride (

) -

Sodium Hydroxide (NaOH)[4]

-

Solvents: Water, Ethyl Acetate (for extraction)[4]

Step-by-Step Methodology:

-

Preparation: Dissolve 1 mol of Glycine in 500 mL of NaOH solution (containing 1 mol NaOH) in an ice bath (

). -

Acylation: Simultaneously add 1 mol of Methacryloyl Chloride and a second portion of NaOH (1 mol in 150 mL water) dropwise.

-

Critical Control: Maintain temperature

to prevent hydrolysis of the acid chloride. -

pH Control: The simultaneous addition of base neutralizes the HCl by-product, driving the reaction forward.

-

-

Reaction: Allow the mixture to rise to room temperature and stir for 3 hours.

-

Acidification: Titrate the clear solution with 1N HCl to pH ~3.0. This protonates the N-MAG, rendering it less soluble in water and extractable into organic solvents.

-

Extraction: Extract with Ethyl Acetate. Dry the organic layer over anhydrous Magnesium Sulfate (

).[4] -

Purification: Evaporate solvent to yield crystalline N-MAG.

Synthesis Pathway Diagram

Figure 1: Schotten-Baumann synthesis pathway for N-Methacryloylglycine.

Part 2: The Dental Revolution (Historical Context)

From "Total-Etch" to "Self-Etch"

Before the late 1990s, dental adhesion relied heavily on "Total-Etch" systems using 37% Phosphoric Acid. While effective, this collapsed the collagen network in dentin, leading to post-operative sensitivity and bond degradation.

Researchers, notably Nishiyama and Yoshida (Nihon University) , investigated milder acidic monomers that could etch and prime simultaneously. N-MAG emerged as a critical model compound in this era.

The Mechanistic Breakthrough (1998)

In a landmark study utilizing

-

Findings: The carboxylic acid group of N-MAG forms hydrogen bonds with the amide groups of collagen.

-

Significance: This proved that adhesion was not merely mechanical (resin tags) but also chemical . N-MAG acted as a primer, modifying the smear layer and allowing the resin to infiltrate without removing the mineral phase entirely.

Comparative Performance

Studies demonstrated that N-MAG primers could increase the bond strength of resin to dentin from 5 MPa (control) to 15 MPa . However, this performance was highly pH-dependent; increasing the pH above the pKa (3.56) ionized the molecule, reducing its ability to hydrogen bond effectively with collagen, causing bond strength to drop.

Part 3: Mechanism of Action

The efficacy of N-MAG lies in its ability to facilitate Hybrid Layer Formation .

-

Decalcification: The carboxyl group (

) donates a proton to Hydroxyapatite ( -

Infiltration: The monomer penetrates the exposed collagen network.

-

Chemical Anchoring:

-

Ionic Bridge:

-

Hydrogen Bond:

(Collagen)

-

-

Polymerization: The methacrylate group copolymerizes with the overlying adhesive resin upon light activation.

Adhesion Mechanism Diagram

Figure 2: The "Molecular Bridge" mechanism of N-MAG at the dentin-resin interface.

Part 4: Modern Frontiers (Hydrogels & Drug Delivery)

Beyond dentistry, N-MAG is gaining traction in biomedical engineering .

Smart Hydrogels

N-MAG is copolymerized into hydrogels to introduce pH-sensitivity.

-

Mechanism: At pH > pKa (3.56), the carboxyl groups ionize (

), causing electrostatic repulsion between polymer chains. This leads to swelling of the hydrogel. -

Application: This swelling mechanism is used for pH-triggered drug release in the gastrointestinal tract.

Therapeutic Patches

Recent research (e.g., Carbohydrate Polymers, 2017) utilizes N-MAG/nanocellulose composites for the controlled release of Diclofenac and Amoxicillin .[6]

-

Use Case: Treatment of aphthous stomatitis (canker sores). The N-MAG component ensures the patch adheres to the wet mucosa while controlling the release of the anti-inflammatory drug.

Part 5: Experimental Data & Protocols

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | PubChem | |

| Molecular Weight | 143.14 g/mol | PubChem |

| CAS Number | 23578-45-2 | NIST/ChemicalBook |

| Melting Point | PrepChem | |

| pKa | Predicted (ChemicalBook) | |

| Appearance | White to yellow crystalline solid | ChemicalBook |

| Solubility | Soluble in water, ethanol; slightly soluble in ethyl acetate | Experimental |

Protocol: Dentin Priming (Research Scale)

For laboratory evaluation of bond strength.

-

Substrate Prep: Grind human third molars to expose mid-coronal dentin. Polish with 600-grit SiC paper.

-

Etching (Optional if Self-Etch): Apply 37% Phosphoric acid for 15s, rinse, and blot dry (do not desiccate).

-

Primer Application:

-

Prepare a 30 wt% aqueous solution of N-MAG.

-

Apply to dentin surface for 30 seconds .

-

Gently air dry to remove solvent.

-

-

Bonding: Apply commercial bonding agent (e.g., Bis-GMA based) over the primed surface.

-

Curing: Light cure for 20 seconds.

-

Composite: Build up composite resin and cure.

References

-

Nishiyama, N., et al. (1998).[1] "Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR." Journal of Biomedical Materials Research, 40(3), 458–463. Link

-

Yoshida, H., & Nishiyama, N. (2003). "Development of self-etching primer comprised of methacrylamide, N-methacryloyl glycine." Biomaterials, 24(28), 5203–5207. Link

-

Fukushima, T., et al. (1996). "The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin."[1][3] Journal of Biomedical Materials Research, 31(3), 379–384.[1] Link

-

PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com. Link

-

PubChem. "N-Methacryloyl glycine (Compound)."[2] National Library of Medicine. Link

-

ChemicalBook. "N-Methacryloylglycine Properties and CAS 23578-45-2." Link

-

Cacicedo, M.L., et al. (2017).[6] "(N-methacryloyl glycine)/nanocellulose composites as pH-sensitive systems for controlled release of diclofenac."[6] Carbohydrate Polymers, 169, 357–365.[6] Link

Sources

- 1. itoudental.com [itoudental.com]

- 2. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: N-Methacryloylglycine (N-MAG) as a Functional Bio-Monomer

Executive Summary

N-Methacryloylglycine (N-MAG), also known in dental literature as NM

This whitepaper outlines the technical trajectory for N-MAG, moving beyond its conventional use in dental adhesives into high-value applications in pH-gated drug delivery , bone tissue engineering , and environmental sensing . The guide provides optimized synthesis protocols, mechanistic visualizations, and specific research vectors for validation.

Part 1: Chemical Architecture & Synthesis

The utility of N-MAG stems from its dual-functionality:

-

Vinyl Group: Enables free-radical polymerization (homopolymers or copolymers).

-

Carboxyl Group (

): Provides pH sensitivity and metal chelation sites. -

Amide Linkage: Increases hydrophilicity and hydrogen bonding potential.